N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE
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Overview
Description
N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a tetrazole ring and a dimethylphenyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors such as nitriles or hydrazines with azide sources under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Benzamide Core: The final step involves the coupling of the tetrazole ring and the dimethylphenyl group with a benzoyl chloride derivative under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.
Benzamides: Compounds like N-(4-methoxyphenyl)benzamide.
Tetrazoles: Compounds like 5-(4-methylphenyl)-1H-tetrazole.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(tetrazol-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-11-6-7-14(8-12(11)2)18-16(22)13-4-3-5-15(9-13)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLNSMCWBRYZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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